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Compound of Interest

Compound Name: Lucidin3-O-glucoside

Cat. No.: B15286773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Lucidin-3-O-

glucoside, an anthraquinone glycoside of interest in phytochemical and pharmacological

research. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral properties, along with the

experimental protocols typically employed for such analyses.

Spectral Data Summary
The spectral data for Lucidin-3-O-glucoside (1-hydroxy-2-hydroxymethylanthraquinone 3-O-β-

D-glucopyranoside) is crucial for its identification and structural elucidation. The following tables

summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ESI-MS, and UV-Vis

spectroscopy. This information is based on the characterization of the compound isolated from

Rubia tinctorum[1].

¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the proton environment in the

molecule. The chemical shifts (δ) are reported in parts per million (ppm).
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Proton Assignment
Chemical Shift (δ
ppm)

Multiplicity
Coupling Constant
(J in Hz)

H-4 7.20 s

H-5 7.63 s

H-7 7.49 d 7.8

H-8 8.12 d 8.6

2-CH₂ 4.75 s

H-1' 5.13 d 6.7

Sugar Protons 3.22-3.71 m

Solvent: DMSO-d₆

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of Lucidin-3-O-glucoside.
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Carbon Assignment Chemical Shift (δ ppm)

C-1 163.5

C-2 117.4

C-3 162.4

C-4 108.2

C-4a 131.8

C-5 113.3

C-6 161.8

C-7 121.7

C-8 128.9

C-8a 127.2

C-9 185.2

C-9a 107.9

C-10 181.7

2-CH₂ 58.0

C-1' 100.1

C-2' 73.1

C-3' 77.3

C-4' 69.5

C-5' 76.3

C-6' 60.5

Solvent: DMSO-d₆

Mass Spectrometry (MS) Data
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Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the

molecular weight and fragmentation pattern of Lucidin-3-O-glucoside.

Ion m/z

[M+H]⁺ 433.1129

UV-Vis Spectral Data
The UV-Vis spectrum provides information about the electronic transitions within the molecule

and is characteristic of the anthraquinone chromophore.

Solvent λmax (nm)

Methanol 245, 275, 410

Experimental Protocols
The acquisition of high-quality spectral data is contingent on meticulous experimental

procedures. The following sections outline standardized protocols for the analysis of

anthraquinone glycosides like Lucidin-3-O-glucoside.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

optimal resolution.

Sample Preparation:

Dissolve 5-10 mg of the purified Lucidin-3-O-glucoside in approximately 0.5 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of particulate matter.

¹H NMR Acquisition Parameters:
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Pulse Program: Standard 1D proton experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-15 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Standard 1D carbon experiment with proton decoupling.

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Temperature: 298 K.

Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,

such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument.

Sample Preparation:

Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol,

acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS/MS Analysis:

Column: A reverse-phase C18 column is typically used.

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
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Ionization Mode: ESI in positive or negative ion mode. For anthraquinone glycosides,

positive mode is often informative for observing the protonated molecule [M+H]⁺.

MS/MS Fragmentation: Collision-Induced Dissociation (CID) is used to fragment the

precursor ion to obtain structural information. The neutral loss of the sugar moiety (162 Da

for glucose) is a characteristic fragmentation.

UV-Vis Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of the purified compound in a spectroscopic grade solvent (e.g.,

methanol, ethanol) of known concentration.

Prepare a series of dilutions to obtain a concentration that gives an absorbance reading

within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition:

Wavelength Range: Scan from 200 to 800 nm.

Blank: Use the same solvent as a blank to zero the instrument.

Data Recording: Record the wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis

of a natural product like Lucidin-3-O-glucoside.
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Caption: Workflow for the isolation and spectral characterization of Lucidin-3-O-glucoside.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15286773?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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